molecular formula C5H7ClN2OS B8802492 1-(2-Aminothiazol-4-yl)ethanone hydrochloride

1-(2-Aminothiazol-4-yl)ethanone hydrochloride

Cat. No. B8802492
M. Wt: 178.64 g/mol
InChI Key: FKGAFTZLZILIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07427635B2

Procedure details

1-(2-Amino-thiazol-4-yl)-ethanone hydrochloride (5.6 g 29.1 mmol) was dissolved in water (15 mL) and cooled in an ice bath. To this was added dropwise 17 N ammonium hydroxide (15 mL, 105 mmol). The resulting mixture was stirred for 15 minutes than filtered and washed with cold water (3×), cold methanol (3×50 mL), ethyl ether (3×10 mL). The precipitate was dried first by passing air through the material and then in vacuo to give 1-(2-amino-thiazol-4-yl)-ethanone as a pale yellow solid (2.6 g, 57%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[O:10])[CH3:9])[N:7]=1.[OH-].[NH4+]>O>[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[O:10])[CH3:9])[N:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
Cl.NC=1SC=C(N1)C(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
than filtered
WASH
Type
WASH
Details
washed with cold water (3×), cold methanol (3×50 mL), ethyl ether (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate was dried first

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1SC=C(N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.